molecular formula C20H25FN2O B5723255 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine

1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine

Cat. No.: B5723255
M. Wt: 328.4 g/mol
InChI Key: XZDGGTZAEXTJDD-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-4-(4-fluorobenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. This compound is characterized by the presence of two benzyl groups substituted with ethoxy and fluorine groups, respectively, attached to a piperazine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzyl chloride and 4-fluorobenzyl chloride.

    Nucleophilic Substitution Reaction: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion of the starting materials to the product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Ethoxybenzyl)-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxybenzyl)-4-(4-fluorobenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system stimulant or depressant.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzyl)-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels in the central nervous system.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, such as the dopaminergic or serotonergic pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

1-(4-Ethoxybenzyl)-4-(4-fluorobenzyl)piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: A compound with a similar piperazine core but lacking the ethoxy and fluorine substitutions.

    4-Fluorobenzylpiperazine: A compound with a fluorobenzyl group but without the ethoxybenzyl substitution.

    4-Ethoxybenzylpiperazine: A compound with an ethoxybenzyl group but without the fluorobenzyl substitution.

The unique combination of ethoxy and fluorobenzyl groups in this compound distinguishes it from these similar compounds, potentially leading to different pharmacological properties and applications.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O/c1-2-24-20-9-5-18(6-10-20)16-23-13-11-22(12-14-23)15-17-3-7-19(21)8-4-17/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDGGTZAEXTJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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